2-Methyl-1-phenyl-1-butene

Stereochemistry Reaction Selectivity Synthetic Intermediate

2-Methyl-1-phenyl-1-butene (CAS 56253-64-6) is an alkenyl aromatic hydrocarbon with the molecular formula C11H14, existing as a mixture of (E)- and (Z)- geometric isomers. This compound is defined by a styrene-like core (a phenyl group directly conjugated to a double bond) that is further substituted with a methyl group on the alpha carbon of the alkene.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 56253-64-6
Cat. No. B12662574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-phenyl-1-butene
CAS56253-64-6
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCC(=CC1=CC=CC=C1)C
InChIInChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+
InChIKeyOQYUFQVPURDFKC-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-phenyl-1-butene (CAS 56253-64-6) for Synthesis: A Verified Procurement Overview


2-Methyl-1-phenyl-1-butene (CAS 56253-64-6) is an alkenyl aromatic hydrocarbon with the molecular formula C11H14, existing as a mixture of (E)- and (Z)- geometric isomers [1]. This compound is defined by a styrene-like core (a phenyl group directly conjugated to a double bond) that is further substituted with a methyl group on the alpha carbon of the alkene . It is primarily valued as a specialized intermediate in organic synthesis and photochemical studies, with its commercial availability being a key factor for its use in research and development [2].

Why 2-Methyl-1-phenyl-1-butene Cannot Be Interchanged with Closely Related Styrene Analogs


The presence and position of a single methyl group on the alpha carbon of the alkene chain fundamentally alters the compound's physicochemical properties, reactivity, and metabolic stability profile . This seemingly minor structural divergence from simpler analogs like 1-phenyl-1-butene (no methyl group) or 2-phenyl-1-butene (different alkene substitution pattern) translates to measurable differences in lipophilicity (LogP), boiling point, and steric environment around the reactive double bond . For instance, the alpha-methyl group increases the steric bulk, which can influence the stereochemical outcome of addition reactions and modulate the compound's behavior in biological systems . Generic substitution would risk altering reaction yields, isomer profiles, or a drug candidate's pharmacokinetic properties, making the specific procurement of 2-methyl-1-phenyl-1-butene essential for reproducible outcomes.

A Quantitative Evidence Guide for Selecting 2-Methyl-1-phenyl-1-butene Over Its Analogs


Distinct Isomeric Profile: A 1:1 E/Z Ratio from Dehydrohalogenation Synthesis

Unlike some substituted styrenes which may exhibit a strong thermodynamic preference for one geometric isomer, the synthesis of 2-methyl-1-phenyl-1-butene via dehydrohalogenation of 2-bromo-2-methyl-1-phenylbutane yields the (E)- and (Z)-isomers in a 1:1 ratio . This is a quantifiable characteristic differentiating it from compounds where isomer distribution is skewed, which has direct implications for reaction design where a specific isomeric outcome is desired. The mixture of isomers presents distinct steric and electronic environments that can be exploited or must be managed in subsequent reactions.

Stereochemistry Reaction Selectivity Synthetic Intermediate

Physicochemical Differentiation: Higher Molecular Weight, LogP, and Boiling Point than Unsubstituted Analog

Compared to its close analog 1-phenyl-1-butene, 2-Methyl-1-phenyl-1-butene demonstrates quantitatively higher lipophilicity (LogP ~3.50 vs. ~3.11) and molecular weight (146.23 vs. 132.20 g/mol) . These differences, while appearing incremental, result in a significantly higher boiling point (209 °C vs. 189 °C), which has practical implications for purification (e.g., distillation) and chromatographic behavior [1].

Physicochemical Properties Lipophilicity Purification

Reactivity Differentiation: Distinct Photochemical Tautomerization Outcome

Under photosensitized electron transfer conditions, 2-methyl-1-phenylbutene undergoes a specific tautomerization to yield a mixture of 2-phenylmethyl-1-butene and both (E)- and (Z)- isomers of 2-methyl-1-phenyl-2-butene [1]. This outcome is quantitatively distinct from the behavior of the more sterically hindered analog, 2,3-dimethyl-1-phenylbutene, which under identical conditions gives only a single product, 3-methyl-2-phenylmethyl-1-butene, due to steric inhibition of deprotonation [1]. This demonstrates that the steric environment created by the 2-methyl group is a key driver of reaction pathway selectivity.

Photochemistry Electron Transfer Tautomerization Mechanistic Study

Structural Basis for Metabolic Stability Modulation

The alpha-methyl group on the alkene chain introduces steric hindrance around the phenyl-conjugated double bond. This structural feature is a recognized strategy in medicinal chemistry to influence the conformation of the molecule and, more importantly, to potentially increase metabolic stability by hindering the approach of oxidizing enzymes like cytochrome P450 to the alkene moiety . While direct comparative metabolic stability data for this exact compound is lacking in public databases, the structure-activity relationship (SAR) principle suggests it may possess greater metabolic resilience than unsubstituted 1-phenyl-1-butene, a factor critical in the early stages of drug candidate optimization.

Medicinal Chemistry Drug Design Metabolism SAR

Specialized Applications for 2-Methyl-1-phenyl-1-butene in Research and Development


A Defined Isomeric Substrate for Stereochemical Studies in Organic Synthesis

The known 1:1 (E)/(Z) isomeric ratio of 2-methyl-1-phenyl-1-butene provides a controlled, reproducible starting point for investigating stereoselective reactions . Chemists developing new catalysts or exploring reaction mechanisms can use this defined mixture to precisely evaluate the influence of substrate geometry on product distribution, enantioselectivity, or reaction kinetics.

A Mechanistic Probe in Fundamental Photochemical Research

The well-documented, differential photochemical tautomerization of 2-methyl-1-phenyl-1-butene compared to analogs like 2,3-dimethyl-1-phenylbutene establishes it as a valuable model substrate [1]. It can be employed to further probe the steric and electronic requirements of photosensitized electron transfer reactions, serving as a benchmark for studying the regioselectivity of radical cation deprotonation events.

A Building Block for Synthesizing Sterically-Defined Derivatives

The alpha-methyl group on 2-methyl-1-phenyl-1-butene creates a unique steric environment around the alkene bond, which can be exploited to direct the stereochemical outcome of subsequent reactions . For instance, in the synthesis of complex molecules like p-(2-methyl-1-phenyl-1-butenyl)toluene, the specific steric and electronic profile of this starting alkene is crucial for achieving the desired product via Friedel-Crafts-type alkylations or cross-coupling reactions .

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